4-Ethynyl-2,2-dimethyltetrahydro-2H-pyran-4-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-2,2-dimethyltetrahydro-2H-pyran-4-ol can be achieved through various organic reactions. One common method involves the reaction of 2,2-dimethyltetrahydro-2H-pyran-4-one with an ethynylating agent under controlled conditions . The reaction typically requires a catalyst and is carried out in an organic solvent such as benzene .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, often starting from readily available precursors. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Ethynyl-2,2-dimethyltetrahydro-2H-pyran-4-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the ethynyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce saturated alcohols .
Scientific Research Applications
4-Ethynyl-2,2-dimethyltetrahydro-2H-pyran-4-ol has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethynyl-2,2-dimethyltetrahydro-2H-pyran-4-ol involves its interaction with various molecular targets. The ethynyl group can participate in reactions with nucleophiles, leading to the formation of new bonds and the modification of existing structures. This reactivity makes it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyltetrahydro-2H-pyran-4-ol: Lacks the ethynyl group, making it less reactive in certain types of reactions.
4-Ethynyl-2,2-dimethyl-1,3-dioxolane: Contains a dioxolane ring instead of a tetrahydropyran ring, leading to different chemical properties and reactivity.
Uniqueness
4-Ethynyl-2,2-dimethyltetrahydro-2H-pyran-4-ol is unique due to the presence of both the ethynyl and hydroxyl groups, which confer distinct reactivity and versatility in organic synthesis. This combination of functional groups allows for a wide range of chemical transformations and applications .
Properties
IUPAC Name |
4-ethynyl-2,2-dimethyloxan-4-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-4-9(10)5-6-11-8(2,3)7-9/h1,10H,5-7H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLCAYYFEJNCTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)(C#C)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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